Flutamide
Overview
Description
Flutamide is a nonsteroidal antiandrogen compound primarily used in the treatment of prostate cancer. It is also employed in managing androgen-dependent conditions such as acne, excessive hair growth, and high androgen levels in women . This compound functions by inhibiting the action of androgens like testosterone and dihydrotestosterone, thereby preventing their effects on tissues such as the prostate gland .
Mechanism of Action
Target of Action
Flutamide is a nonsteroidal antiandrogen . Its primary target is the androgen receptor (AR), which is a nuclear receptor that is activated by binding to androgens, such as testosterone and dihydrotestosterone . The AR plays a crucial role in the development and maintenance of male sexual characteristics .
Mode of Action
This compound acts as a selective antagonist of the androgen receptor . It competes with endogenous and exogenous testosterone for binding to the AR . By doing so, it prevents the effects of these androgens and inhibits the stimulation of prostate cancer cells to grow . Moreover, this compound is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .
Biochemical Pathways
This compound exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . This results in a decrease in testosterone-stimulated prostatic DNA synthesis
Pharmacokinetics
This compound is administered orally and is rapidly absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, producing several metabolites . The major metabolites are 2-hydroxythis compound and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . This compound and its active form stay in the body for a relatively short time, which makes it necessary to take this compound multiple times per day .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the prostate gland. By blocking the action of androgens, this compound prevents the stimulation of prostate cancer cells, thereby inhibiting their growth . This results in a reduction in the size of the prostate gland in conditions such as benign prostate hyperplasia and prostate cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and effectiveness of this compound. Additionally, individual patient characteristics, such as liver function, can impact the metabolism and excretion of this compound . .
Biochemical Analysis
Biochemical Properties
Flutamide demonstrates potent antiandrogenic effects . It exerts its antiandrogenic action by inhibiting androgen uptake and/or by inhibiting nuclear binding of androgen in target tissues . This compound blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor .
Cellular Effects
This compound has been shown to interfere with testosterone at the cellular level . It can complement medical castration achieved with LHRH-agonists which suppresses testicular androgen production by inhibiting luteinizing hormone secretion . In animal studies, this compound demonstrates potent antiandrogenic effects .
Molecular Mechanism
This compound acts as a selective antagonist of the androgen receptor (AR), competing with androgens like testosterone and dihydrotestosterone (DHT) for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .
Temporal Effects in Laboratory Settings
This compound undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxythis compound and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Over time, these metabolites can have different effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, this compound shows potent antiandrogenic effects, but at lower doses, the effects may be less pronounced .
Metabolic Pathways
This compound is metabolized by CYP1A2 in the liver during first-pass metabolism to its main metabolite hydroxythis compound . This metabolite accounts for 23% of an oral dose of this compound one hour post-ingestion .
Transport and Distribution
This compound is absorbed from the gastrointestinal tract with a tmax of about 2 hours . While this compound concentration is generally low in all tissues examined, the metabolite SCH 16423 is present in concentrations up to 70 times the this compound content by six hours after dosing .
Subcellular Localization
Given its mechanism of action, it is likely that this compound and its active metabolites are localized in the cytoplasm where they can interact with androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in the presence of iron powder and isobutyric acid . Another method involves adding nitrosonitric acid and vitriol oil to isobutyl amide phenylfluoroform, followed by crystallization and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced by nitrating benzotrifluoride, reducing the product, and acylating it in one pot. The process involves using iron powder and isobutyric acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Flutamide undergoes various chemical reactions, including hydrolysis, reduction, and oxidation. It is metabolized in the liver, producing several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine and 2-amino-5-nitro-4-(trifluoromethyl)phenol .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and acidic or basic conditions.
Reduction: Typically employs reducing agents such as iron powder.
Oxidation: Can occur in the presence of oxidizing agents like nitrosonitric acid.
Major Products:
4-nitro-3-(trifluoromethyl)phenylamine: A significant plasma metabolite.
2-amino-5-nitro-4-(trifluoromethyl)phenol: The main metabolite found in urine.
Scientific Research Applications
Flutamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antiandrogenic activity and metabolic pathways.
Biology: Investigated for its effects on androgen receptors and related cellular processes.
Medicine: Primarily used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Employed in the development of antiandrogenic drugs and formulations.
Comparison with Similar Compounds
Bicalutamide: Known for its better efficacy and tolerability compared to flutamide.
Enzalutamide: Offers improved safety and once-daily dosing.
Spironolactone: Another antiandrogen used in the treatment of hirsutism.
This compound remains unique due to its specific metabolic pathways and the production of distinct metabolites, which contribute to its therapeutic effects and side effects .
Properties
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032004 | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |
Record name | SID49675006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
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Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
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CAS No. |
13311-84-7 | |
Record name | Flutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flutamide [USAN:USP:INN:BAN] | |
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Record name | Flutamide | |
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Record name | flutamide | |
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Record name | flutamide | |
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Record name | Flutamide | |
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Record name | Flutamide | |
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Record name | FLUTAMIDE | |
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Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
111.5-112.5, 111 - 113 °C | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flutamide functions as a nonsteroidal pure antiandrogen. It achieves this by competitively binding to androgen receptors (AR), effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT). [] This competitive inhibition disrupts the androgen signaling pathway. []
A: By blocking AR, this compound inhibits the uptake and binding of DHT to target cells. This interference with androgen action leads to a variety of effects, particularly on tissues with androgen-dependent growth and function, such as the prostate. [] this compound has been shown to decrease accessory sex organ weights, induce changes in LH and estradiol levels, and affect spermatogenesis. [, ]
A: this compound is represented by the molecular formula C11H11F3N2O3 and has a molecular weight of 276.21 g/mol. []
A: Yes, studies have utilized LC-MS and GC-MS spectrometry to analyze this compound. These techniques provide information on the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation and identification. []
ANone: While specific information regarding material compatibility is limited in the provided research, the studies focus on this compound's biological activity and behavior in biological systems.
ANone: this compound is not recognized for catalytic properties. Its primary mode of action revolves around competitive binding to androgen receptors, rather than catalyzing chemical reactions.
ANone: While not explicitly detailed in the provided research, computational chemistry and modeling, such as QSAR (Quantitative Structure-Activity Relationship) models, can be valuable tools to predict the activity and properties of molecules like this compound. These methods could provide insights into its binding affinity, pharmacokinetic profile, and potential for structural optimization.
A: this compound is well-absorbed orally and undergoes extensive metabolism in the body. [, ] Its primary metabolite, 2-hydroxythis compound, is rapidly formed and primarily excreted through the kidneys. [, ]
A: this compound's efficacy has been extensively studied in both in vitro and in vivo settings. Researchers have used rat models to investigate its effects on testicular function, spermatogenesis, and reproductive organ development. [, , , , ] Additionally, clinical trials have demonstrated the efficacy of this compound in treating prostate cancer, either as monotherapy or in combination with other treatments like luteinizing hormone-releasing hormone (LHRH) agonists. [, , , , ]
A: Yes, clinical trials have compared this compound to other antiandrogens, such as chlormadinone acetate and bicalutamide. [, ] These trials aim to assess the relative efficacy, safety, and tolerability of different treatment options for conditions like prostate cancer.
A: A significant challenge in prostate cancer treatment is the development of resistance to antiandrogen therapies like this compound. [] One identified mechanism involves mutations in the androgen receptor (AR), particularly the T877A mutation. [, , ] This mutation alters the ligand specificity of the AR, enabling it to be activated by nonandrogenic compounds, including this compound itself, leading to treatment resistance. [, ]
A: Yes, there is evidence suggesting that the effectiveness of this compound can serve as a predictor for the response to subsequent therapies with novel androgen receptor-targeted agents like enzalutamide. [] Patients who respond well to this compound after initial maximum androgen blockade (MAB) tend to show a better response to enzalutamide, suggesting a potential link in resistance mechanisms. []
A: While this Q&A focuses on scientific aspects and not side effects, it's crucial to acknowledge that this compound can cause adverse effects, with hepatotoxicity being a significant concern. [, ] Research indicates a higher incidence of hepatotoxicity with this compound compared to other antiandrogens like cyproterone acetate. []
A: Researchers employ various analytical techniques to study this compound. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify this compound and its metabolites in biological samples. [, ] These methods provide valuable information about the drug's pharmacokinetic profile and metabolic fate.
A: While detailed studies on this compound's dissolution rate and solubility are not included in the provided research, one study suggests that Consciousness Energy Healing Treatment might influence its solubility. [] This highlights the importance of investigating and optimizing drug formulation to enhance its dissolution and solubility, which are crucial factors influencing bioavailability and therapeutic efficacy.
ANone: While these are important considerations in drug development, the provided research primarily focuses on this compound's antiandrogenic activity, mechanism of action, and clinical efficacy in treating prostate cancer and other androgen-dependent conditions. Further research is necessary to thoroughly evaluate these specific aspects of this compound's profile.
A: Several alternatives and substitutes exist for this compound in managing prostate cancer, including other antiandrogens like bicalutamide, nilutamide, and cyproterone acetate. [, ] The choice of treatment often depends on factors like the stage of cancer, patient-specific characteristics, potential side effects, and treatment goals. []
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